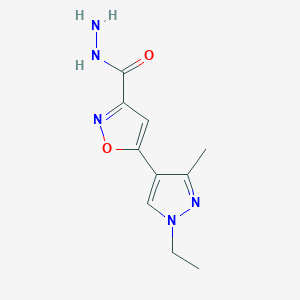

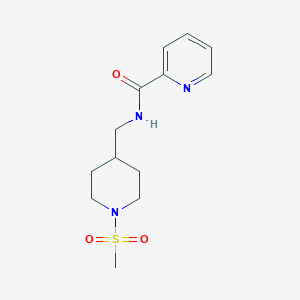

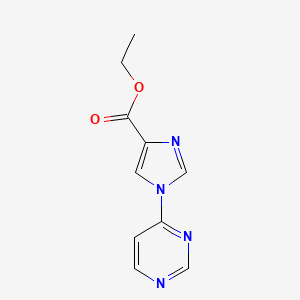

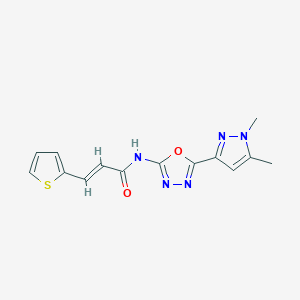

![molecular formula C9H5ClO3S B2989554 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 90407-11-7](/img/structure/B2989554.png)

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

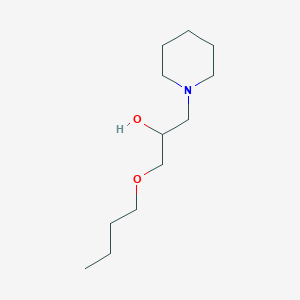

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3S . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The molecular structure of 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid contains a total of 20 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Thiophene .Physical And Chemical Properties Analysis

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has a molecular weight of 228.66 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

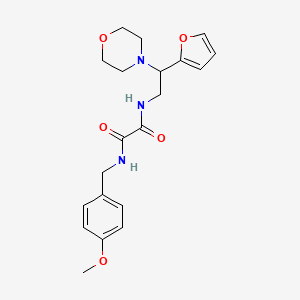

Medicinal Chemistry: Anti-Inflammatory Agents

Thiophene derivatives, including 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid , have been identified as potent anti-inflammatory agents. Their structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs) allows them to modulate the inflammatory response effectively. They are particularly useful in designing new drugs that can inhibit key enzymes involved in the inflammation pathway, such as cyclooxygenase (COX) .

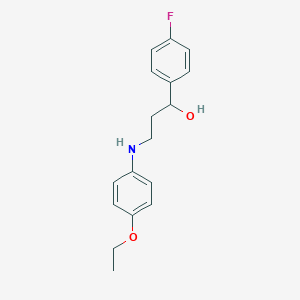

Antimicrobial Applications

The antimicrobial properties of thiophene derivatives make them valuable in the development of new antibiotics. These compounds can be structured to target specific bacterial enzymes or pathways, potentially leading to treatments for antibiotic-resistant strains. Research has shown that thiophene compounds exhibit significant activity against a range of microbial species .

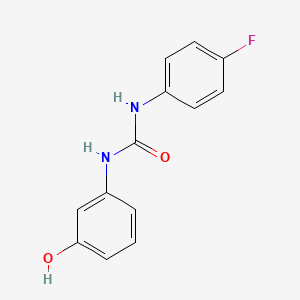

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are integral to the advancement of organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This application is crucial for developing flexible electronic devices .

Corrosion Inhibition

Thiophene derivatives are also used as corrosion inhibitors in industrial applications. They can form a protective layer on metals, preventing oxidative damage and prolonging the life of the material. This is particularly important in harsh chemical environments where metal components are susceptible to rapid degradation .

Pharmacological Properties: Anticancer Activity

Some thiophene derivatives have shown promise in anticancer research. They can be designed to interfere with cancer cell proliferation and induce apoptosis. The structural versatility of thiophene allows for the synthesis of compounds that can target specific cancer cell lines, offering a pathway to more personalized cancer treatments .

Anesthetic Applications

Thiophene derivatives like 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid have been used in the synthesis of local anesthetics. These compounds can block sodium channels, preventing pain signals from reaching the brain. This application is particularly relevant in dental procedures, where such anesthetics are commonly used .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPQOGJGBCVXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)

![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)

![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)